molecular formula C12H20ClN B6344102 (3-Phenylpropyl)(propyl)amine hydrochloride CAS No. 1240568-12-0

(3-Phenylpropyl)(propyl)amine hydrochloride

Cat. No. B6344102
CAS RN: 1240568-12-0
M. Wt: 213.75 g/mol
InChI Key: SFVMYQHQDBKOPR-UHFFFAOYSA-N
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Description

(3-Phenylpropyl)(propyl)amine hydrochloride is a synthetic compound. It has a linear formula of C6H5(CH2)3NH2 . The molecular weight is 135.21 .


Molecular Structure Analysis

The molecular structure of (3-Phenylpropyl)(propyl)amine hydrochloride is represented by the linear formula C6H5(CH2)3NH2 . The molecular weight is 135.21 .


Chemical Reactions Analysis

Amines like (3-Phenylpropyl)(propyl)amine hydrochloride can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their classification . Amines typically have three bonds and one pair of lone pair electrons . This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .

Scientific Research Applications

Biodegradation and Catabolism

(3-Phenylpropyl)(propyl)amine hydrochloride is related to the chemical family of aromatic compounds and amines, which have been extensively studied for their biodegradation and catabolic pathways. Research on Escherichia coli demonstrates its capability to utilize various aromatic compounds and amines as sole carbon and energy sources. This includes the catabolism of aromatic acids and amines such as phenylacetic acid, phenylpropionic acid, and related amines, highlighting a biochemical pathway for the degradation of similar structures (Díaz et al., 2001).

Anticancer Properties

Cinnamic acid derivatives, structurally related to (3-Phenylpropyl)(propyl)amine hydrochloride, have garnered interest in medicinal research for their anticancer potentials. These derivatives have been explored for their synthesis, biological evaluation, and antitumor efficacy, indicating a potential area of investigation for (3-Phenylpropyl)(propyl)amine hydrochloride in cancer therapy (De, Baltas, & Bedos-Belval, 2011).

Advanced Oxidation Processes for Degradation

Studies on the degradation of nitrogen-containing hazardous compounds, including aromatic amines, emphasize the effectiveness of advanced oxidation processes (AOPs). This suggests that (3-Phenylpropyl)(propyl)amine hydrochloride could potentially be subjected to similar treatment methods for environmental detoxification purposes (Bhat & Gogate, 2021).

Application in Biomolecule Immobilization

Research on plasma methods for generating chemically reactive surfaces for biomolecule immobilization identifies amines as crucial functional groups. Aminated surfaces, including those possibly derived from (3-Phenylpropyl)(propyl)amine hydrochloride, have been used for bio-interface applications, suggesting its potential in creating surfaces for cell colonization and protein immobilization (Siow et al., 2006).

Safety and Hazards

(3-Phenylpropyl)(propyl)amine hydrochloride is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of (3-Phenylpropyl)(propyl)amine hydrochloride are Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of cellular functions.

Mode of Action

It is known to interact with its targets, trypsin-1 and trypsin-2 . The interaction with these targets may lead to changes in their activity, potentially influencing various biological processes.

properties

IUPAC Name

3-phenyl-N-propylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h3-5,7-8,13H,2,6,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVMYQHQDBKOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenylpropyl)(propyl)amine hydrochloride

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